molecular formula C8H7FO2S B3040858 3-Fluoro-4-(methylthio)benzoic acid CAS No. 244606-32-4

3-Fluoro-4-(methylthio)benzoic acid

Cat. No.: B3040858
CAS No.: 244606-32-4
M. Wt: 186.21 g/mol
InChI Key: MKUGRANLNUATJF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a methylthio group at the fourth position

Scientific Research Applications

3-Fluoro-4-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated and sulfur-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylsulfanyl-benzoicacid is not specified in the search results. In general, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

The safety data sheet for a related compound, 3-Fluoro-4-(methylsulfonyl)benzoic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylthio)benzoic acid typically involves the introduction of the fluorine and methylthio groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the methylthio group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine or methylthio groups using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated or de-methylthiolated benzoic acids.

    Substitution: Amino or thiol-substituted benzoic acids.

Comparison with Similar Compounds

    3-Fluoro-4-methylbenzoic acid: Similar structure but lacks the methylthio group.

    4-Fluoro-3-(methylthio)benzoic acid: Similar structure but with different substitution positions.

    3-Chloro-4-(methylthio)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 3-Fluoro-4-(methylthio)benzoic acid is unique due to the specific combination of fluorine and methylthio groups, which imparts distinct chemical properties and reactivity. The presence of both electronegative fluorine and sulfur-containing methylthio groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

3-fluoro-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUGRANLNUATJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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